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molecular formula C13H16N2O B8616001 1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(Methyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B8616001
M. Wt: 216.28 g/mol
InChI Key: XHXBJVCQZDBGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084609B2

Procedure details

A solution of 1′-(methyl)spiro[indole-3,4′-piperidin]-2(1H)-one (6.3 g, 29.1 mmol) in CH3CN (100 ml) and MeOH (5 ml) was cooled to −5° C. and NBS (7.8 g, 44 mmol) was slowly added with stirring. The reaction mixture was stirred for 3.5 h at 0° C. Solvent was removed by vacuo. The residue was purified by silica gel chromatography (2-20% MeOH/CH2Cl2) to give 6 g as a solid. The solid compound was dissolved in ethyl acetate (600 ml) and washed with saturated aqueous NaHCO3 solution, dried (Na2SO4). Evaporation of the solvent in vacuo gave 4.2 g (47%) of 11. 1HNMR (CD3OD, 400 MHz) δ 7.51 (d, J=1.8 Hz, 1H), 7.35 (dd, J=1.9 and 8.2 Hz, 1H), 6.81 (d, J=8.2 Hz, 1H), 2.93 (m, 2H), 2.67 (m, 2H), 2.41 (s, 3H), 1.86 (m, 4H).
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:8]2=[O:16])[CH2:4][CH2:3]1.C1C(=O)N([Br:24])C(=O)C1>CC#N.CO.C(OCC)(=O)C>[Br:24][C:13]1[CH:14]=[C:15]2[C:5]3([CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)[C:8](=[O:16])[NH:9][C:10]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
CN1CCC2(CC1)C(NC1=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3.5 h at 0° C
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed by vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (2-20% MeOH/CH2Cl2)
CUSTOM
Type
CUSTOM
Details
to give 6 g as a solid
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC1)NC(C21CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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